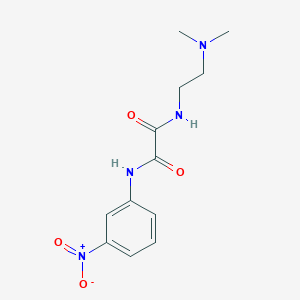

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-15(2)7-6-13-11(17)12(18)14-9-4-3-5-10(8-9)16(19)20/h3-5,8H,6-7H2,1-2H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPFROQCRNKMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 2-(dimethylamino)ethylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted oxalamides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide has shown promise in medicinal chemistry, particularly as a potential anti-cancer agent. Its ability to modulate biological pathways makes it a candidate for drug discovery programs targeting specific cancers or diseases influenced by similar mechanisms.

- Mechanism of Action : The compound is believed to interact with specific enzymes and receptors involved in cancer progression. This interaction can lead to the modulation of cellular pathways critical for tumor growth and metastasis.

Biological Research

Research indicates that this compound may exhibit anti-cancer properties similar to other compounds with related structures. Studies have utilized various techniques to assess its biological activity, including:

- Interaction Studies : Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to quantify binding affinities with biological targets.

- Cell Viability Assays : These assays help evaluate the compound's efficacy in inhibiting cancer cell proliferation.

Case Study 1: Anti-Cancer Activity

In a study exploring the anti-cancer potential of this compound, researchers conducted in vitro assays on various cancer cell lines. The results demonstrated that the compound inhibited cell growth significantly compared to control groups. The mechanism was attributed to its interference with the signaling pathways involved in cell proliferation.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes associated with cancer metabolism. The study utilized kinetic assays to determine the compound's effect on enzyme activity, revealing an inhibitory effect that could lead to reduced tumor growth rates.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Oxalamides

Structural Modifications and Functional Group Effects

The biological and physicochemical properties of oxalamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

| Compound Name | R1 Group | R2 Group | Key Features | Applications/Findings |

|---|---|---|---|---|

| N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide | 2-(dimethylamino)ethyl | 3-nitrophenyl | Electron-withdrawing nitro group; potential metal-binding via dimethylamine | Not explicitly stated; possible research use |

| S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2,4-dimethoxybenzyl | 2-(pyridin-2-yl)ethyl | Methoxy groups enhance solubility; pyridine aids in receptor binding | Umami flavoring agent (FEMA 4233) |

| S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2,3-dimethoxybenzyl | 2-(pyridin-2-yl)ethyl | Structural analog of S336; moderate CYP3A4 inhibition (51% at 10 µM) | Flavoring agent candidate |

| N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | 2-methoxy-4-methylbenzyl | 2-(pyridin-2-yl)ethyl | Methyl and methoxy groups improve metabolic stability | Approved flavoring agent (NOEL: 100 mg/kg/day) |

| Zn₂(eoxdmpe)(tetrachit) Complex | 2-(dimethylamino)ethyl | 2-hydroxy-4-vinylphenyl | Dinuclear zinc complex; crystallographic data available | Chitosan-based molecular recognition |

Metabolic and Toxicological Profiles

- S336 and Related Flavoring Agents: These compounds exhibit high safety margins, with a No-Observed-Effect Level (NOEL) of 100 mg/kg/day in rats. Their methoxy and pyridyl groups facilitate predictable metabolism via hydrolysis and oxidation, minimizing reactive metabolite formation .

- This contrasts with methoxy-substituted analogs, which lack such risks .

Key Research Findings and Implications

Substituent-Driven Solubility and Bioactivity : Methoxy and pyridyl groups in S336 enhance water solubility and receptor affinity, making it suitable for food applications. In contrast, the nitro group in the target compound may limit solubility but increase reactivity .

Metabolic Pathway Divergence : Unlike methoxy-substituted oxalamides, nitro-substituted derivatives require scrutiny for nitroreductase-mediated metabolic activation, which could influence toxicity profiles .

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of certain enzymes and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 288.29 g/mol

- IUPAC Name : this compound

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the de novo synthesis of guanylic acid, making it a target for therapeutic intervention in various diseases:

- Mechanism of Action : The compound inhibits IMPDH by binding to its active site, thereby preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This inhibition can lead to reduced proliferation of immune cells and cancer cells, making it useful in treating conditions like cancer and autoimmune diseases .

Anticancer Activity

Research has shown that oxamide derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12.5 | Induces apoptosis |

| MCF7 | 15.0 | Inhibits cell proliferation |

| HepG2 | 10.0 | Causes cell cycle arrest |

These results indicate that the compound could serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in animal models .

Study 1: IMPDH Inhibition and Immune Response

A study conducted on animal models demonstrated that administration of this compound resulted in a notable decrease in lymphocyte proliferation. The results indicated that the compound effectively suppressed immune responses, suggesting its potential use as an immunosuppressant in transplant scenarios or autoimmune diseases .

Study 2: Anticancer Activity in Human Tumor Models

In a clinical trial involving patients with advanced solid tumors, this compound was administered alongside standard chemotherapy. The combination therapy led to improved outcomes compared to chemotherapy alone, with higher response rates observed in patients with specific tumor types such as lymphoma and leukemia .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling dimethylaminoethylamine and 3-nitrophenyl oxalic acid derivatives. Key steps include:

- Step 1 : Activation of oxalic acid derivatives (e.g., using carbodiimides) to form reactive intermediates.

- Step 2 : Amidation under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the nitro moiety.

- Step 3 : Solvent selection (e.g., dichloromethane or DMF) to balance solubility and reactivity .

- Critical Controls : Temperature (often 0–25°C), pH adjustment to stabilize intermediates, and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., dimethylaminoethyl and nitrophenyl groups). For example, the nitro group’s deshielding effect appears at δ 7.5–8.5 ppm in aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects side products .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral) across studies?

- Methodological Answer : Contradictions often arise from experimental variables. Strategies include:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Purity Validation : Ensure >95% purity via HPLC and quantify degradation products (e.g., nitro group reduction under light exposure) .

- Mechanistic Profiling : Combine kinase inhibition assays (e.g., RSK targeting) with transcriptomic analysis to clarify context-dependent activity .

Q. What computational methods are suitable for predicting interaction mechanisms between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to active sites (e.g., hydrophobic pockets accommodating the nitrophenyl group) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories, focusing on hydrogen bonds between the oxalamide moiety and catalytic residues .

- QSAR Modeling : Corrogate substituent effects (e.g., dimethylaminoethyl chain length) on bioactivity using descriptors like logP and polar surface area .

Q. How can researchers design experiments to address discrepancies in thermal stability data reported for oxalamide derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under controlled humidity to assess decomposition points (e.g., nitro group stability above 200°C) .

- Differential Scanning Calorimetry (DSC) : Compare melting points across batches to detect polymorphic variations .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

Data Contradiction Analysis

Q. Why do some studies report high aqueous solubility for this compound, while others classify it as poorly soluble?

- Methodological Answer :

- pH-Dependent Solubility : The dimethylamino group confers basicity (pKa ~8.5), enhancing solubility in acidic buffers (pH 4–6). Measure solubility across pH 1–14 using shake-flask methods .

- Counterion Effects : Salt formation (e.g., hydrochloride) may improve solubility but alter bioactivity. Compare free base vs. salt forms .

- Solvent Additives : Test co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to mimic physiological conditions .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- In Vitro : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability (CYP450 interactions) .

- In Vivo : Rodent models with IV/PO dosing to calculate bioavailability. Monitor plasma concentrations via LC-MS/MS, noting nitro group metabolites .

- Tissue Distribution : Autoradiography or whole-body imaging to track accumulation in target organs (e.g., tumors) .

Advanced Analytical Techniques

Q. How can crystallography and spectroscopic data resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., using ethanol/water). Resolve disorder in the dimethylaminoethyl chain using SHELXL refinement .

- Powder XRD : Compare experimental patterns with simulated data from Mercury software to detect polymorphs .

- Solid-State NMR : Probe hydrogen-bonding networks between oxalamide and nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.